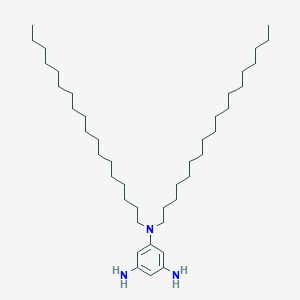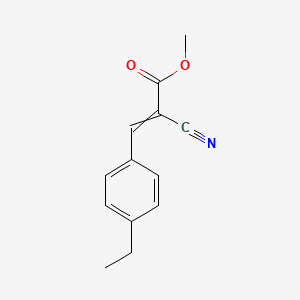![molecular formula C22H26BrN3O B12558968 4-[(E)-{4-[(9-Bromononyl)oxy]phenyl}diazenyl]benzonitrile CAS No. 189498-09-7](/img/structure/B12558968.png)
4-[(E)-{4-[(9-Bromononyl)oxy]phenyl}diazenyl]benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(E)-{4-[(9-Bromononyl)oxy]phenyl}diazenyl]benzonitrile is an organic compound characterized by the presence of a diazenyl group, a benzonitrile moiety, and a bromononyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{4-[(9-Bromononyl)oxy]phenyl}diazenyl]benzonitrile typically involves a multi-step process:
Diazotization: The starting material, 4-aminobenzonitrile, undergoes diazotization to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-[(9-bromononyl)oxy]phenol under basic conditions to form the desired azo compound.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(E)-{4-[(9-Bromononyl)oxy]phenyl}diazenyl]benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromononyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The azo group can be reduced to form corresponding amines, or oxidized under specific conditions.
Coupling Reactions: The compound can engage in further coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Reduction: Reducing agents like sodium dithionite or hydrogen gas in the presence of a catalyst.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products
Substitution Products: Depending on the nucleophile, products such as azides or thiocyanates.
Reduction Products: Corresponding amines.
Oxidation Products: Various oxidized derivatives depending on the conditions.
Wissenschaftliche Forschungsanwendungen
4-[(E)-{4-[(9-Bromononyl)oxy]phenyl}diazenyl]benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a molecular probe or in the study of biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of dyes, pigments, and other materials.
Wirkmechanismus
The mechanism of action of 4-[(E)-{4-[(9-Bromononyl)oxy]phenyl}diazenyl]benzonitrile involves its interaction with molecular targets such as enzymes or receptors. The diazenyl group can participate in electron transfer processes, while the bromononyl chain may facilitate binding to hydrophobic regions of proteins or membranes. These interactions can modulate biological pathways and lead to various effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-[(E)-{4-[(9-Bromononyl)oxy]phenyl}diazenyl]benzonitrile: Similar in structure but with different substituents.
This compound: Another azo compound with variations in the alkyl chain length or functional groups.
Uniqueness
This compound is unique due to its specific combination of a diazenyl group, a benzonitrile moiety, and a bromononyl chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
189498-09-7 |
|---|---|
Molekularformel |
C22H26BrN3O |
Molekulargewicht |
428.4 g/mol |
IUPAC-Name |
4-[[4-(9-bromononoxy)phenyl]diazenyl]benzonitrile |
InChI |
InChI=1S/C22H26BrN3O/c23-16-6-4-2-1-3-5-7-17-27-22-14-12-21(13-15-22)26-25-20-10-8-19(18-24)9-11-20/h8-15H,1-7,16-17H2 |
InChI-Schlüssel |
ARFTVALWAYQLDE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C#N)N=NC2=CC=C(C=C2)OCCCCCCCCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-({[2-(2,4-Dinitrophenyl)ethoxy]carbonyl}oxy)pyrrolidine-2,5-dione](/img/structure/B12558892.png)
![Naphthalene, 1,5-bis[2-(2-methoxyethoxy)ethoxy]-](/img/structure/B12558900.png)

![4-{4-[(Furan-2-yl)methylidene]-5-oxo-4,5-dihydro-1,2-oxazol-3-yl}benzoic acid](/img/structure/B12558907.png)
![Hexanoic acid, 6-[[[4-(aminosulfonyl)phenyl]methyl]amino]-6-oxo-](/img/structure/B12558913.png)
![Urea, [2-(1,1-dimethylethyl)phenyl]-](/img/structure/B12558919.png)
![2-(1-{4-[(4-Aminophenyl)sulfanyl]phenyl}ethylidene)hydrazine-1-carboxamide](/img/structure/B12558930.png)
![Telluronium, bis(2-methylpropyl)[3-(trimethylsilyl)-2-propynyl]-, bromide](/img/structure/B12558936.png)


![2H-1-Benzopyran-2-one, 7-[(6-bromohexyl)oxy]-](/img/structure/B12558949.png)

![4-[6-(4-Chlorophenyl)-4-hydroxy-1,2,4-triazin-5(4H)-ylidene]-2,6-dimethylcyclohexa-2,5-dien-1-one](/img/structure/B12558951.png)

